5-(2,6-Difluorophenyl)-2-hydroxypyrimidine
Overview
Description
5-(2,6-Difluorophenyl)-2-hydroxypyrimidine: is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,6-difluorophenyl group and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-Difluorophenyl)-2-hydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluoroaniline and a suitable pyrimidine precursor.
Formation of Intermediate: The 2,6-difluoroaniline undergoes a condensation reaction with a pyrimidine derivative under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate is then cyclized to form the pyrimidine ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-(2,6-Difluorophenyl)-2-hydroxypyrimidine can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Agrochemicals: The compound can be used in the development of herbicides or pesticides.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The presence of the fluorine atoms and the hydroxyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
2,6-Difluoroaniline: A precursor used in the synthesis of 5-(2,6-Difluorophenyl)-2-hydroxypyrimidine.
2,6-Difluorophenyl isocyanate: Another compound with similar structural features but different reactivity and applications.
2,6-Difluorophenyl isothiocyanate: Similar to the isocyanate derivative but with a sulfur atom, leading to different chemical properties.
Uniqueness:
Structural Features:
Chemical Properties: The presence of fluorine atoms enhances the compound’s stability and reactivity, making it suitable for various chemical transformations and applications.
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-7-2-1-3-8(12)9(7)6-4-13-10(15)14-5-6/h1-5H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCXHVGUNKYMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CNC(=O)N=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686808 | |
Record name | 5-(2,6-Difluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-20-3 | |
Record name | 5-(2,6-Difluorophenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111108-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,6-Difluorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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